molecular formula C15H26N2O2 B14626052 N-Butyl-N-(4-butyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-24-3

N-Butyl-N-(4-butyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No.: B14626052
CAS No.: 57068-24-3
M. Wt: 266.38 g/mol
InChI Key: FTCQJTYMXBTFJS-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide is a chemical compound characterized by its unique structure, which includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide typically involves the reaction of butylamine with 4-butyl-1,3-oxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-2-phenylacetamide

Uniqueness

N-Butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide stands out due to its specific substitution pattern on the oxazole ring, which may confer unique biological and chemical properties compared to its analogs.

Properties

CAS No.

57068-24-3

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-butyl-N-(4-butyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C15H26N2O2/c1-5-7-9-13-11-19-15(16-13)17(10-8-6-2)14(18)12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

FTCQJTYMXBTFJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=COC(=N1)N(CCCC)C(=O)C(C)C

Origin of Product

United States

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